molecular formula C12H15Cl2NO2S B187959 2,5-dichloro-N-cyclohexylbenzenesulfonamide CAS No. 88522-14-9

2,5-dichloro-N-cyclohexylbenzenesulfonamide

Cat. No. B187959
CAS RN: 88522-14-9
M. Wt: 308.2 g/mol
InChI Key: YHZGWKIBDJJAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-cyclohexylbenzenesulfonamide, also known as DCB, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DCB is a sulfonamide derivative that is primarily used as a carbonic anhydrase inhibitor and has been extensively studied for its role in various biochemical and physiological processes.

Mechanism Of Action

2,5-dichloro-N-cyclohexylbenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes, binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the production of bicarbonate ions, which can have various physiological effects depending on the specific tissue or organ being affected.

Biochemical And Physiological Effects

2,5-dichloro-N-cyclohexylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of intraocular pressure in the eye, and the suppression of seizures in animal models. 2,5-dichloro-N-cyclohexylbenzenesulfonamide has also been studied for its potential role in cancer treatment, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

2,5-dichloro-N-cyclohexylbenzenesulfonamide has several advantages for use in lab experiments, including its ability to inhibit carbonic anhydrase enzymes and its potential applications in the treatment of various diseases. However, 2,5-dichloro-N-cyclohexylbenzenesulfonamide also has limitations, such as its potential toxicity and the need for careful handling and disposal due to its hazardous properties.

Future Directions

There are several future directions for research on 2,5-dichloro-N-cyclohexylbenzenesulfonamide, including the development of new synthesis methods for 2,5-dichloro-N-cyclohexylbenzenesulfonamide and its derivatives, the exploration of its potential applications in the treatment of various diseases, and the investigation of its mechanisms of action and physiological effects in different tissues and organs. Additionally, the development of new drug delivery systems and formulations for 2,5-dichloro-N-cyclohexylbenzenesulfonamide could improve its efficacy and reduce its potential toxicity.

Synthesis Methods

2,5-dichloro-N-cyclohexylbenzenesulfonamide can be synthesized through a variety of methods, including the reaction of cyclohexylamine with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or chromatography techniques to obtain a pure form of 2,5-dichloro-N-cyclohexylbenzenesulfonamide.

Scientific Research Applications

2,5-dichloro-N-cyclohexylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various biological processes such as acid-base balance, respiration, and ion transport. 2,5-dichloro-N-cyclohexylbenzenesulfonamide has been studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer.

properties

CAS RN

88522-14-9

Product Name

2,5-dichloro-N-cyclohexylbenzenesulfonamide

Molecular Formula

C12H15Cl2NO2S

Molecular Weight

308.2 g/mol

IUPAC Name

2,5-dichloro-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C12H15Cl2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2

InChI Key

YHZGWKIBDJJAQG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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